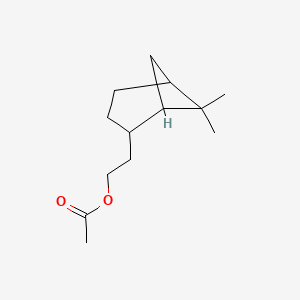![molecular formula C32H56CoN8O6S2+2 B13735610 Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen CAS No. 29383-29-7](/img/structure/B13735610.png)
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen is a complex compound known for its unique chemical structure and properties. It is a type of cobalt phthalocyanine disulfonic acid, which is widely used in various industrial and scientific applications due to its stability, solubility in water, and excellent masking, coloring, antistatic, and dispersing properties .
Vorbereitungsmethoden
The synthesis of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves several steps. The primary method includes the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. The reaction typically occurs in the presence of sulfuric acid, which facilitates the sulfonation process, leading to the formation of the disulfonated product . Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state cobalt complexes.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state cobalt complexes.
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biosensors and imaging agents.
Wirkmechanismus
The mechanism of action of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves its interaction with molecular targets and pathways within the system. The compound’s cobalt center plays a crucial role in its reactivity, allowing it to participate in various redox reactions. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, making it effective in applications such as photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen can be compared with other similar compounds, such as:
Cobalt phthalocyanine: This compound lacks the sulfonate groups, making it less soluble in water and limiting its applications in aqueous environments.
Iron phthalocyanine disulfonic acid: Similar in structure but contains iron instead of cobalt, leading to different reactivity and applications.
Copper phthalocyanine disulfonic acid:
The uniqueness of this compound lies in its combination of cobalt and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous for various applications .
Eigenschaften
CAS-Nummer |
29383-29-7 |
|---|---|
Molekularformel |
C32H56CoN8O6S2+2 |
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
cobalt(2+);hydron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane-6,16-disulfonate |
InChI |
InChI=1S/C32H56N8O6S2.Co/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-29(21)39-31;/h15-40H,1-14H2,(H,41,42,43)(H,44,45,46);/q;+2 |
InChI-Schlüssel |
FYGCIBOOSIYFRY-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[H+].C1CCC2C(C1)C3NC4C5CCCCC5C(N4)NC6C7CC(CCC7C(N6)NC8C9CCC(CC9C(N8)NC2N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


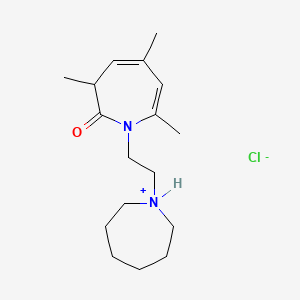
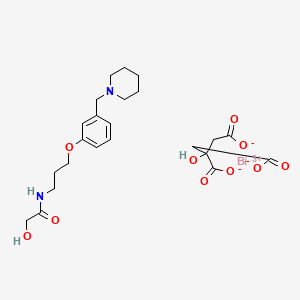

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
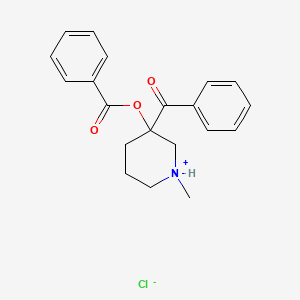
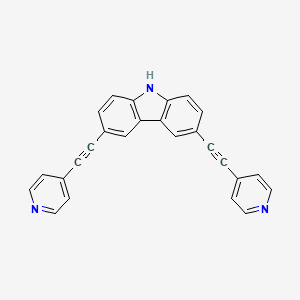
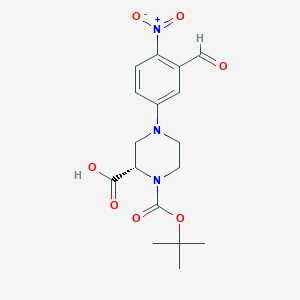

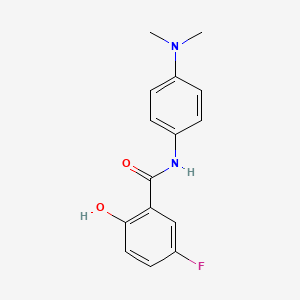
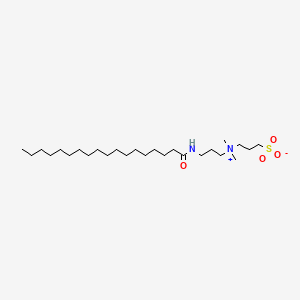
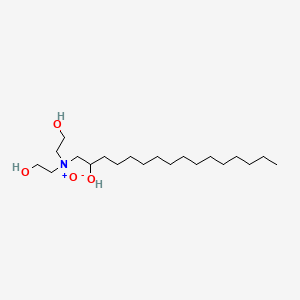
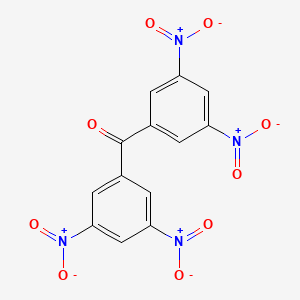
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
